molecular formula C10H20N2O B3072663 N-Isopropyl-2-piperidin-4-yl-acetamide CAS No. 1016827-50-1

N-Isopropyl-2-piperidin-4-yl-acetamide

Cat. No.: B3072663
CAS No.: 1016827-50-1
M. Wt: 184.28 g/mol
InChI Key: KJAFGNGWWWCTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropyl-2-piperidin-4-yl-acetamide, commonly known as IPP or Isopropylphenidate , is a novel psychoactive substance that has garnered significant attention in scientific research. Its chemical formula is C10H20N2O , and its molecular weight is approximately 184.28 g/mol . Let’s explore further:

Scientific Research Applications

Pharmaceutical Compositions

N-Isopropyl-2-piperidin-4-yl-acetamide has been utilized in pharmaceutical compositions. A study highlights the use of a specific salt or solvate of this compound in therapeutic formulations (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Synthesis and Spectral Analysis

Research has been conducted on the synthesis and spectral analysis of this compound derivatives. A study focusing on the synthesis and antibacterial study of N-substituted derivatives of this compound shows the broad scope of research in this area (H. Khalid et al., 2016).

Catalysis in Chemical Synthesis

This compound has also been used in catalysis for chemical synthesis. A study demonstrated its application in the one-pot synthesis of certain derivatives under specific conditions, indicating its utility in the field of synthetic chemistry (M. Mokhtary & Mogharab Torabi, 2017).

Structural Studies

Structural studies of related compounds, incorporating elements of this compound, have been conducted to understand their molecular configurations (M. Kido et al., 1994).

Biological Activity

There is research into the biological activity of derivatives of this compound. Studies have explored its derivatives' antimicrobial activities and interactions with various bacterial strains (Kashif Iqbal et al., 2017).

Safety and Hazards

  • First Aid Measures : In case of exposure (inhalation, skin contact, eye contact, or ingestion), follow appropriate first aid protocols .

Properties

IUPAC Name

2-piperidin-4-yl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8(2)12-10(13)7-9-3-5-11-6-4-9/h8-9,11H,3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAFGNGWWWCTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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